molecular formula C13H14N2O2S B2879851 methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 73743-53-0

methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2879851
CAS No.: 73743-53-0
M. Wt: 262.33
InChI Key: BZXKDGKEKUGNIU-UHFFFAOYSA-N
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Description

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with benzyl mercaptan in the presence of a suitable coupling agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(phenylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(methylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(ethylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the benzylsulfanyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-benzylsulfanyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-11(13(16)17-2)12(15-14-9)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXKDGKEKUGNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)SCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At room temperature, 47 g of methyl 2-chloroacetate is added to a solution of 55 g of dithiocarbazic acid-S-benzyl ester in 250 ml of tetrahydrofuran. After stirring for 16 hours at room temperature, the precipitated solids mixture is filtered and washed with diethyl ether, and the residue is stirred into 200 ml of 12% strength ammonia solution. The product has the sulfur removed from it by extraction with methylene chloride. After drying over sodium sulfate, the methylene chloride is distilled off and the solid which remains is recrystallized from ethyl acetate. Melting point: 109°-110° C.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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